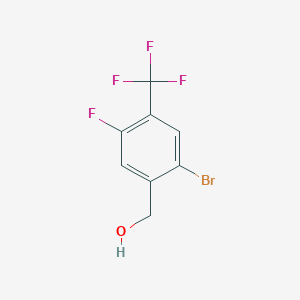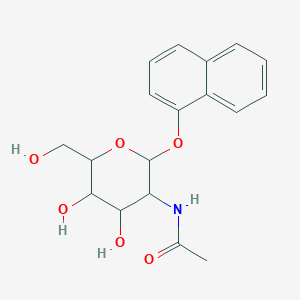![molecular formula C19H18F2O B12081570 Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]- CAS No. 124794-57-6](/img/structure/B12081570.png)
Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-: is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of ethoxy, difluoro, and propylphenyl groups attached to a benzene ring, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]- typically involves organic synthesis reactions such as etherification, reduction, and substitution reactions . The specific reaction conditions, including temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced reactors and purification systems to ensure high efficiency and product quality. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitro groups (NO₂)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]- is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts .
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications .
Medicine: In medicine, this compound may be explored for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent. Studies focus on its efficacy, safety, and mechanism of action .
Industry: Industrially, Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]- is used in the production of advanced materials, such as liquid crystals and polymers. Its properties contribute to the performance and stability of these materials in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Benzene, 1-ethoxy-2,3-difluoro-4-[(trans-4-propylcyclohexyl)]-
- 4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-
Uniqueness: Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]- stands out due to its specific combination of functional groups, which impart unique chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
| 124794-57-6 | |
Molekularformel |
C19H18F2O |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
1-ethoxy-2,3-difluoro-4-[2-(4-propylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C19H18F2O/c1-3-5-14-6-8-15(9-7-14)10-11-16-12-13-17(22-4-2)19(21)18(16)20/h6-9,12-13H,3-5H2,1-2H3 |
InChI-Schlüssel |
DFRQRMYHMWAEBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C#CC2=C(C(=C(C=C2)OCC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


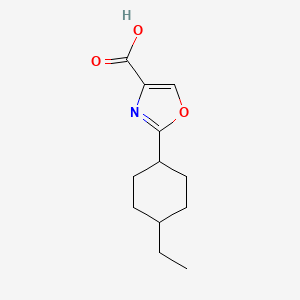
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)

![zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12081519.png)
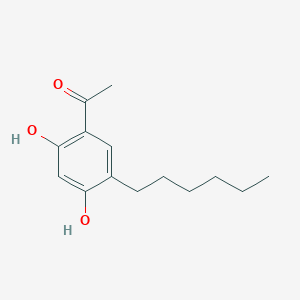


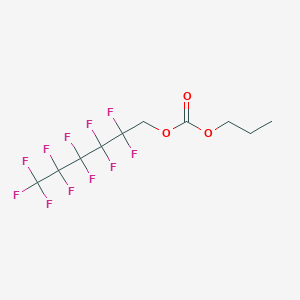

![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)
![1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B12081557.png)
